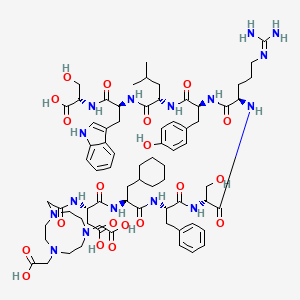

Nota-AE105

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C72H102N16O20 |

|---|---|

Molecular Weight |

1511.7 g/mol |

IUPAC Name |

(3S)-3-[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H102N16O20/c1-42(2)30-51(64(100)83-55(68(104)85-58(41-90)71(107)108)34-46-36-76-49-17-10-9-16-48(46)49)79-65(101)54(33-45-19-21-47(91)22-20-45)80-63(99)50(18-11-23-75-72(73)74)78-70(106)57(40-89)84-67(103)53(32-44-14-7-4-8-15-44)81-66(102)52(31-43-12-5-3-6-13-43)82-69(105)56(35-60(93)94)77-59(92)37-86-24-26-87(38-61(95)96)28-29-88(27-25-86)39-62(97)98/h4,7-10,14-17,19-22,36,42-43,50-58,76,89-91H,3,5-6,11-13,18,23-35,37-41H2,1-2H3,(H,77,92)(H,78,106)(H,79,101)(H,80,99)(H,81,102)(H,82,105)(H,83,100)(H,84,103)(H,85,104)(H,93,94)(H,95,96)(H,97,98)(H,107,108)(H4,73,74,75)/t50-,51+,52+,53+,54+,55+,56+,57-,58+/m1/s1 |

InChI Key |

QYDKPVWTZOEIPR-WKDKGDAESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5CCCCC5)NC(=O)[C@H](CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5CCCCC5)NC(=O)C(CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of uPAR in Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator receptor (uPAR) has emerged as a critical player in the complex orchestra of tumor progression. Elevated expression of this glycosylphosphatidylinositol (GPI)-anchored protein is a common feature in a wide array of aggressive cancers and is frequently correlated with poor prognosis, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the multifaceted role of uPAR in cancer, detailing its involvement in key pathological processes, the intricate signaling networks it orchestrates, and the experimental methodologies used to investigate its function.

uPAR: A Central Mediator of Tumor Progression

uPAR's influence on tumor progression is not monolithic; it contributes to several key stages of cancer cell dissemination and growth, including invasion, metastasis, and angiogenesis.

Invasion and Metastasis

The journey of a cancer cell from a primary tumor to a distant metastatic site is a perilous one, requiring the breach of multiple tissue barriers. uPAR facilitates this process through both proteolytic and non-proteolytic mechanisms.

-

Pericellular Proteolysis: Upon binding its primary ligand, the urokinase-type plasminogen activator (uPA), uPAR concentrates proteolytic activity at the cell surface. This initiates a cascade where plasminogen is converted to plasmin, a broad-spectrum protease that can degrade components of the extracellular matrix (ECM) directly. Plasmin can also activate other proteases, such as matrix metalloproteinases (MMPs), further enhancing the tumor's invasive capacity. This localized degradation of the ECM carves a path for cancer cells to invade surrounding tissues and intravasate into blood or lymphatic vessels.

-

Cell Adhesion and Migration: Beyond its role in proteolysis, uPAR modulates cell adhesion and migration through its interactions with other cell surface molecules, most notably integrins and the extracellular matrix protein vitronectin.[1] The interaction between uPAR and vitronectin can trigger integrin signaling independently of direct integrin-ligand binding, a novel mechanism that promotes cell spreading and migration.[2] By forming complexes with various integrins (e.g., αvβ3, α5β1), uPAR influences cell-matrix interactions, which is crucial for the dynamic changes in adhesion required for cell movement.[3]

Angiogenesis

The growth of tumors beyond a certain size is dependent on the formation of new blood vessels, a process known as angiogenesis. uPAR contributes significantly to this process by:

-

Promoting Endothelial Cell Migration and Invasion: uPAR is expressed on endothelial cells and plays a crucial role in their migration and invasion, essential steps in the formation of new capillaries. The uPA/uPAR system can activate pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), which in turn can upregulate uPAR expression, creating a positive feedback loop that drives angiogenesis.

-

Modulating VEGF Signaling: uPAR can interact with VEGF receptors, influencing their signaling and enhancing the angiogenic response. This interplay underscores the central role of uPAR in integrating proteolytic and signaling events that drive the formation of a tumor's blood supply.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. uPAR has been shown to be a key inducer of EMT. Hypoxic conditions within the tumor microenvironment can upregulate uPAR expression, which in turn activates signaling pathways that drive the expression of EMT-associated transcription factors like Snail.[4] This transition is a critical step for carcinoma cells to detach from the primary tumor and initiate the metastatic cascade. The uPA/uPAR system can also cooperate with other EMT inducers, such as Transforming Growth Factor-beta (TGF-β), to promote this phenotypic switch.[5]

uPAR Signaling Networks

Since uPAR lacks an intracellular domain, it relies on interactions with transmembrane co-receptors to transduce signals into the cell. These interactions activate a complex web of downstream signaling pathways that regulate various aspects of tumor progression.

dot

Caption: uPAR-mediated signaling pathways in tumor progression.

Key signaling pathways activated downstream of uPAR include:

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: The interaction of uPAR with integrins often leads to the activation of FAK and Src. This complex can then trigger multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways.

-

Ras/MAPK Pathway: This pathway is a central regulator of cell proliferation, survival, and gene expression. uPAR-mediated activation of the MAPK pathway contributes to uncontrolled tumor growth.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that inhibits apoptosis. Its activation by uPAR signaling promotes tumor cell survival, particularly under stressful conditions like hypoxia, and also contributes to EMT.

-

Rac1 GTPase: uPAR's interaction with vitronectin and subsequent integrin signaling can activate the small GTPase Rac1, a key regulator of the actin cytoskeleton, leading to changes in cell morphology, migration, and invasion.

-

JAK/STAT Pathway: uPAR has also been shown to activate the JAK/STAT signaling pathway, which is involved in the transcriptional regulation of genes related to inflammation, immunity, and cell proliferation.

Quantitative Data on uPAR in Tumor Progression

The clinical relevance of uPAR in cancer is underscored by numerous studies demonstrating a correlation between its expression levels and patient outcomes.

| Cancer Type | uPAR Expression | Association with Clinicopathological Parameters | Impact on Survival | Reference |

| Breast Cancer | High | Advanced stage, larger tumor size, lymph node metastasis | Shorter overall and disease-free survival | |

| Colorectal Cancer | High | Higher tumor grade, advanced stage | Poorer overall survival | |

| Lung Cancer | High | Increased invasion and metastasis | Negative prognostic factor | |

| Prostate Cancer | High | Increased aggressiveness, postoperative progression | Decreased overall survival | |

| Ovarian Cancer | High | Advanced stage, higher grade | Shorter progression-free and overall survival | |

| Gastric Cancer | High | Advanced stage | Poorer patient outcome | |

| Bladder Cancer | High | Higher T-stage and grade | Shorter survival |

Table 1: Correlation of uPAR Expression with Clinical Parameters and Patient Survival in Various Cancers.

| Experimental Model | uPAR Modulation | Effect on Tumor Growth | Effect on Metastasis | Reference |

| Breast Cancer (MDA-MB-231) Xenograft | Knockdown | Reduced primary tumor growth | Significantly fewer lung metastases | |

| Glioblastoma (U87) Xenograft | shRNA-mediated suppression | Inhibition of tumor growth | - | |

| Prostate Cancer (RM-1) Allograft | uPA or uPAR deficiency in host mice | Reduced tumor cell proliferation | - | |

| Neuroblastoma (Neuro2A) Xenograft | shRNA-mediated downregulation | Reduced primary tumor size | Enhanced lung metastasis (in this specific model) |

Table 2: In Vivo Effects of uPAR Modulation on Tumor Growth and Metastasis.

| Assay Type | Cell Line | uPAR Modulation | Quantitative Change | Reference |

| Invasion Assay (Boyden Chamber) | Breast Cancer (MDA-MB-468) | uPAR overexpression | Increased invasion through Matrigel | |

| Migration Assay (Wound Healing) | Breast Cancer (MDA-MB-468) | uPAR overexpression | Increased rate of wound closure | |

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | uPAR knockdown | Impaired tube formation |

Table 3: In Vitro Effects of uPAR on Cell Invasion, Migration, and Angiogenesis.

Experimental Protocols

Investigating the role of uPAR in tumor progression requires a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Immunohistochemistry (IHC) for uPAR Expression in Tumor Tissues

dot

Caption: Workflow for immunohistochemical staining of uPAR.

Objective: To visualize and quantify the expression and localization of uPAR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tumor tissue sections (4-5 µm) on charged slides.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase activity.

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibody against uPAR.

-

Biotinylated secondary antibody.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

3,3'-Diaminobenzidine (DAB) substrate-chromogen solution.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each), and finally in distilled water.

-

Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath). The optimal time and temperature depend on the antibody and tissue type. Allow slides to cool to room temperature.

-

Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate slides with the primary anti-uPAR antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Rinse slides with PBS. Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Detection: Rinse slides with PBS. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Chromogen Development: Rinse slides with PBS. Apply DAB solution and incubate until the desired brown color develops. Monitor under a microscope. Stop the reaction by rinsing with distilled water.

-

Counterstaining: Stain slides with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Coverslip with mounting medium.

-

Analysis: Examine the slides under a microscope. Score the intensity and percentage of positive staining in tumor cells and stromal components.

In Vitro Cell Invasion Assay (Boyden Chamber)

dot

Caption: Workflow for the Boyden chamber cell invasion assay.

Objective: To quantify the invasive potential of cancer cells through a basement membrane matrix in response to a chemoattractant.

Materials:

-

Boyden chamber apparatus (transwell inserts with porous membranes, e.g., 8 µm pores).

-

Matrigel basement membrane matrix.

-

Serum-free cell culture medium.

-

Chemoattractant (e.g., medium with fetal bovine serum).

-

Cotton swabs.

-

Fixation solution (e.g., methanol).

-

Staining solution (e.g., crystal violet).

Procedure:

-

Coating the Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts and allow it to solidify at 37°C.

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup: Place the Matrigel-coated inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber. Add the cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-Invading Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol. Stain the cells with crystal violet solution.

-

Quantification: Wash the inserts to remove excess stain. Allow the inserts to dry. Count the number of stained, invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

dot

Caption: Workflow for the wound healing (scratch) assay.

Objective: To assess the collective migration of a sheet of cells.

Materials:

-

Multi-well plates (e.g., 6-well or 12-well).

-

Sterile pipette tips (e.g., p200).

-

Cell culture medium.

-

Microscope with a camera.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer after 24-48 hours.

-

Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the well with PBS or serum-free medium to remove detached cells and debris.

-

Incubation: Add fresh medium, with or without experimental treatments (e.g., uPAR inhibitors).

-

Imaging: Immediately capture images of the scratch at defined locations (time 0). Mark the locations for subsequent imaging.

-

Time-Lapse Imaging: Place the plate in an incubator with a live-cell imaging system or return it to the incubator and take images at regular intervals (e.g., every 6-12 hours) until the scratch is closed.

-

Analysis: Measure the width of the scratch at different points for each time point. Calculate the rate of wound closure.

In Vivo Tumor Metastasis Model (Spontaneous Metastasis)

// Nodes Cell_Implantation [label="1. Subcutaneous or Orthotopic\nImplantation of Tumor Cells"]; Primary_Tumor_Growth [label="2. Monitor Primary Tumor Growth"]; Tumor_Resection [label="3. Surgical Resection of\nPrimary Tumor (Optional)"]; Monitor_Metastasis [label="4. Monitor for Metastasis\n(e.g., Bioluminescence Imaging)"]; Endpoint [label="5. Endpoint Analysis"]; Necropsy [label="6. Necropsy and Tissue Collection"]; Histological_Analysis [label="7. Histological Analysis of\nMetastatic Lesions"];

// Edges Cell_Implantation -> Primary_Tumor_Growth; Primary_Tumor_Growth -> Tumor_Resection; Tumor_Resection -> Monitor_Metastasis; Primary_Tumor_Growth -> Monitor_Metastasis [style=dashed, label="Without Resection"]; Monitor_Metastasis -> Endpoint; Endpoint -> Necropsy; Necropsy -> Histological_Analysis; }

References

- 1. clyte.tech [clyte.tech]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Animal models -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

An In-depth Technical Guide to the Binding Affinity of Nota-AE105 with the Urokinase Plasminogen Activator Receptor (uPAR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Nota-AE105, a notable antagonist, to the urokinase plasminogen activator receptor (uPAR). The document details quantitative binding data, experimental methodologies for affinity determination, and the pertinent signaling pathways modulated by this interaction.

Quantitative Binding Affinity Data

The binding affinity of AE105 and its derivatives, such as this compound, to the urokinase receptor (uPAR) has been quantified using various biophysical techniques. The data, presented in terms of dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), underscores the high-affinity interaction between these peptides and their target receptor. A summary of these quantitative findings is provided in the table below for comparative analysis.

| Compound | Binding Parameter | Value (nM) | Method | Source |

| AE105 | Kd | ~0.4 | Phage Display | [1] |

| AE105 | IC50 | 11 | Not Specified | |

| AE105 | Kd | 7 | Combinatorial Chemistry | |

| DOTA-AE105 | Kd | 53 | Surface Plasmon Resonance | |

| This compound | IC50 | 24.5 | Surface Plasmon Resonance | |

| 19F-AlF-NOTA-AE105 | IC50 | 21.0 | Surface Plasmon Resonance | |

| [177Lu]Lu-DOTA-AE105 | Kd | 20 ± 1 | Radioligand Binding Assay | |

| [177Lu]Lu-uPAR-05 | Kd | 10 ± 5 | Radioligand Binding Assay |

Experimental Protocols

The determination of binding affinity for this compound and related compounds to uPAR predominantly employs Surface Plasmon Resonance (SPR). This label-free technique allows for the real-time monitoring of biomolecular interactions.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) and inhibitory concentration (IC50) of this compound for the urokinase receptor (uPAR).

Materials:

-

Biacore T100 or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Recombinant human pro-urokinase plasminogen activator (pro-uPA)

-

Soluble urokinase plasminogen activator receptor (suPAR)

-

This compound and other test peptides

-

Running buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, and 0.1% (v/v) surfactant P-20, pH 7.4

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.

-

Immobilize recombinant human pro-uPA onto the activated sensor surface via amine coupling to a target density.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell is similarly prepared but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis (Kd Determination):

-

Prepare a series of dilutions of suPAR (analyte) in running buffer.

-

Inject the suPAR solutions over the immobilized pro-uPA surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time, generating sensorgrams.

-

After each injection, regenerate the sensor surface using the regeneration solution to remove bound analyte.

-

-

Competitive Binding Assay (IC50 Determination):

-

Prepare a constant concentration of suPAR.

-

Prepare a series of dilutions of the competitor peptide (e.g., this compound).

-

Mix the suPAR solution with each dilution of the competitor peptide and inject the mixtures over the immobilized pro-uPA surface.

-

Measure the binding response at equilibrium.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Data Analysis:

-

The sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal.

-

For Kd determination, the association and dissociation rate constants (ka and kd) are obtained by fitting the sensorgram data to a 1:1 Langmuir binding model. The Kd is then calculated as kd/ka.

-

For IC50 determination, the data is analyzed using appropriate software to calculate the concentration of the competitor that inhibits 50% of the suPAR binding.

-

Signaling Pathways and Experimental Workflows

Urokinase Receptor (uPAR) Signaling Pathway

The urokinase receptor is a key player in various cellular processes, including cell migration, adhesion, and proliferation. Upon binding of its ligand, urokinase (uPA), uPAR initiates a cascade of intracellular signaling events. This compound, as an antagonist, competitively inhibits the binding of uPA to uPAR, thereby blocking these downstream signaling pathways.

Caption: uPAR Signaling and this compound Inhibition.

Experimental Workflow for Surface Plasmon Resonance (SPR)

The following diagram illustrates the typical workflow for determining the binding affinity of a compound to its target receptor using Surface Plasmon Resonance.

Caption: SPR Experimental Workflow.

References

Preclinical Evaluation of Nota-AE105 for Cancer Imaging: A Technical Guide

Introduction

The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis.[1] Its overexpression is a well-established biomarker for aggressiveness in many types of cancer, including breast, prostate, bladder, and neuroendocrine tumors.[1][2] This makes uPAR an attractive target for both therapeutic intervention and diagnostic imaging. AE105, a small 9-mer peptide, is a high-affinity antagonist of uPAR.[3] When chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it forms ⁶⁸Ga-NOTA-AE105, a promising radiopharmaceutical for positron emission tomography (PET) imaging of uPAR expression in tumors.[4] This technical guide provides an in-depth overview of the preclinical studies that have evaluated the potential of Nota-AE105 for cancer imaging.

Mechanism of Action and Imaging Rationale

The urokinase-type plasminogen activator (uPA) system plays a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cancer cell surface initiates a proteolytic cascade. This compound is a peptide antagonist that binds to uPAR with high affinity, thereby blocking the binding of uPA. When labeled with a radioisotope, this compound allows for the non-invasive visualization and quantification of uPAR expression in tumors using PET imaging.

References

- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted imaging of uPAR expression in vivo with cyclic AE105 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Profile of ⁶⁸Ga-NOTA-AE105: A Technical Guide on Stability and Clearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability, biodistribution, and clearance of ⁶⁸Ga-NOTA-AE105, a novel radioligand for Positron Emission Tomography (PET) imaging of the urokinase-type plasminogen activator receptor (uPAR). The overexpression of uPAR is a known biomarker for tumor aggressiveness and metastatic potential in a variety of cancers, making it a critical target for diagnostic imaging and therapeutic strategies.[1][2][3] This document synthesizes key data from preclinical and clinical studies, offering detailed experimental protocols and quantitative data to support further research and development in this area.

Core Attributes of ⁶⁸Ga-NOTA-AE105

⁶⁸Ga-NOTA-AE105 is a radiotracer composed of the uPAR peptide antagonist, AE105, conjugated to the chelator 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) and radiolabeled with Gallium-68 (⁶⁸Ga). This composition allows for non-invasive visualization of uPAR expression in tumors, which can aid in assessing tumor aggressiveness and prognosis.[1][3]

In Vivo Stability

The radioligand has demonstrated good stability in vivo in human studies. Analysis of blood and urine samples from patients in a phase I clinical trial confirmed the high stability of ⁶⁸Ga-NOTA-AE105 after intravenous administration.

Pharmacokinetics and Clearance

⁶⁸Ga-NOTA-AE105 exhibits rapid clearance from the blood and tissue compartments. The primary route of excretion is through the renal system. This fast clearance is advantageous for PET imaging as it leads to high tumor-to-background contrast shortly after administration of the radiotracer.

Biodistribution and Dosimetry

Serial PET/CT scans in patients have shown the biodistribution of ⁶⁸Ga-NOTA-AE105. The first-in-human phase I study established a favorable dosimetry profile for the radiotracer.

Quantitative Biodistribution Data

The following table summarizes the radiation dosimetry for ⁶⁸Ga-NOTA-AE105 based on the phase I clinical trial.

| Parameter | Value | Reference |

| Effective Dose | 0.015 mSv/MBq | |

| Clinical Target Dose | 200 MBq | |

| Resultant Radiation Burden | 3 mSv |

This table will be updated with detailed organ-specific biodistribution data (SUVmean or %ID/organ) upon availability of the full-text articles.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of ⁶⁸Ga-NOTA-AE105.

Radiolabeling of NOTA-AE105 with ⁶⁸Ga

The synthesis of ⁶⁸Ga-NOTA-AE105 is consistently referenced as being performed according to previously described methods in the reviewed literature. A detailed, step-by-step protocol will be included here upon locating the primary synthesis publication.

A detailed protocol will be added here pending retrieval of the primary synthesis paper.

Human Clinical Trials (Phase I)

The first-in-human study provides a foundational protocol for the clinical use of ⁶⁸Ga-NOTA-AE105.

Study Population:

-

Ten patients were enrolled, comprising individuals with prostate cancer (n=6), breast cancer (n=2), and urinary bladder cancer (n=2).

Radiotracer Administration:

-

A single intravenous dose of ⁶⁸Ga-NOTA-AE105 was administered.

-

The mean injected dose was 154 ± 59 MBq, with a range of 48-208 MBq.

Imaging Protocol:

-

Serial whole-body PET/CT scans were performed at 10 minutes, 1 hour, and 2 hours post-injection to assess biodistribution and dosimetry.

Safety and Stability Analysis:

-

Safety was monitored through vital signs and laboratory blood screening before and after injection.

-

In vivo stability was determined from blood and urine samples collected from a subgroup of patients.

Image Analysis:

-

PET images were visually analyzed for tumor uptake.

-

Standardized Uptake Values (SUVs) were calculated by drawing volumes of interest (VOIs) on malignant tissues.

Visualizations

Logical Relationship of ⁶⁸Ga-NOTA-AE105 Action

Caption: Targeting mechanism of ⁶⁸Ga-NOTA-AE105 for PET imaging.

Experimental Workflow for Clinical Evaluation

References

- 1. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biodistribution of Gallium-68 NOTA-AE105 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodistribution of Gallium-68 (⁶⁸Ga)-NOTA-AE105, a promising radiopharmaceutical for PET imaging of the urokinase plasminogen activator receptor (uPAR), in preclinical murine models. This document details quantitative biodistribution data, experimental protocols, and the underlying biological pathways.

Introduction

The urokinase plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis. Its overexpression in various solid tumors makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] AE105 is a small peptide antagonist that binds with high affinity to uPAR. When chelated with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and labeled with the positron-emitting radionuclide Gallium-68, the resulting tracer, ⁶⁸Ga-NOTA-AE105, allows for non-invasive visualization and quantification of uPAR expression using Positron Emission Tomography (PET).

This guide summarizes the preclinical data on the biodistribution of ⁶⁸Ga-NOTA-AE105 in mice, providing a foundation for further research and clinical translation.

Quantitative Biodistribution Data

The following table summarizes the ex vivo biodistribution data for ⁶⁸Ga-NOTA-AE105 in murine models. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and represents the mean ± standard deviation.

| Organ/Tissue | ⁶⁸Ga-NOTA-AE105 |

| Glioblastoma Xenograft Model | |

| (%ID/g at 60 min post-injection) | |

| Tumor | 0.4 ± 0.1 |

| Brain (Background) | 0.05 ± 0.01 |

| Prostate Cancer Xenograft Model (¹⁸F-AlF-NOTA-AE105) * | |

| (%ID/g at 60 min post-injection) | |

| Tumor | 4.22 ± 0.13 |

| Blood | 0.65 ± 0.08 |

| Liver | 0.85 ± 0.11 |

| Kidneys | 12.34 ± 2.56 |

| Spleen | 0.21 ± 0.04 |

| Muscle | 0.28 ± 0.05 |

| Bone | 0.33 ± 0.07 |

*Note: Comprehensive biodistribution data for a wide range of organs for ⁶⁸Ga-NOTA-AE105 is limited in the reviewed literature. The data for the prostate cancer xenograft model was obtained using ¹⁸F-AlF-NOTA-AE105, a closely related tracer, and is provided for comparative purposes.[2][3] The glioblastoma data specifically used ⁶⁸Ga-NOTA-AE105.[4]

Experimental Protocols

This section details the typical methodologies employed in the preclinical evaluation of ⁶⁸Ga-NOTA-AE105.

Radiolabeling of NOTA-AE105

The radiolabeling of this compound with ⁶⁸Ga is a straightforward process.[4]

-

⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: The ⁶⁸Ga eluate is added to a buffered solution, typically ammonium acetate or HEPES, to adjust the pH to an optimal range for labeling (pH 4-5).

-

Labeling Reaction: A solution of the this compound precursor is added to the buffered ⁶⁸Ga solution.

-

Incubation: The reaction mixture is heated at a specific temperature (e.g., 80-95°C) for a short duration (e.g., 5-10 minutes).

-

Quality Control: The radiochemical purity of the final product is determined using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.

Animal Models

-

Tumor Models: Preclinical studies typically utilize immunodeficient mice (e.g., athymic nude or SCID mice) bearing subcutaneous or orthotopic xenografts of human cancer cell lines known to express uPAR. Examples include:

-

Glioblastoma: U87MG or other glioblastoma cell lines.

-

Prostate Cancer: PC-3 cells.

-

-

Animal Care: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

In Vivo Biodistribution Studies

-

Tracer Administration: A defined amount of ⁶⁸Ga-NOTA-AE105 (typically 1-5 MBq) is injected intravenously (e.g., via the tail vein) into tumor-bearing mice.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 30, 60, 120 minutes) to assess the temporal distribution of the tracer.

-

Tissue Harvesting: Following euthanasia, major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected, weighed, and their radioactivity is measured using a gamma counter.

-

Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Small Animal PET Imaging

-

Imaging Protocol: Mice are anesthetized and placed on the scanner bed of a small-animal PET scanner.

-

Tracer Injection: ⁶⁸Ga-NOTA-AE105 is administered intravenously.

-

Image Acquisition: Dynamic or static PET scans are acquired over a specified duration. For anatomical co-registration, a CT scan is often performed.

-

Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify the tracer uptake in the tumor and other organs. Uptake is typically expressed as Standardized Uptake Value (SUV) or %ID/g.

Signaling Pathways and Experimental Workflows

uPAR Signaling Pathway

The urokinase plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a central role in extracellular matrix degradation and cell signaling. The binding of its ligand, urokinase-type plasminogen activator (uPA), initiates a cascade of events that promote cell migration, invasion, and proliferation.

Caption: A diagram of the uPAR signaling cascade.

Experimental Workflow for Biodistribution Study

The following diagram illustrates the typical workflow for a preclinical biodistribution study of ⁶⁸Ga-NOTA-AE105.

Caption: Workflow for ⁶⁸Ga-NOTA-AE105 biodistribution.

Conclusion

⁶⁸Ga-NOTA-AE105 demonstrates favorable characteristics for imaging uPAR expression in preclinical murine models. The tracer shows specific uptake in uPAR-positive tumors with generally low background signal in most organs, with the exception of the kidneys, which are a major route of excretion. The straightforward radiolabeling and robust preclinical data support its further investigation as a valuable tool for cancer diagnostics and for guiding the development of uPAR-targeted therapies. Further studies providing more comprehensive biodistribution data across a wider range of tumor models and organs will be beneficial for a more complete understanding of its in vivo behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 3. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]

- 4. researchgate.net [researchgate.net]

Nota-AE105: A Novel Biomarker for Imaging Tumor Aggressiveness

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of oncology is continually evolving, with a pressing need for biomarkers that can accurately characterize tumor aggressiveness to guide patient stratification and therapeutic strategies. Nota-AE105, as part of the radioligand 68Ga-NOTA-AE105, has emerged as a significant advancement in this area. This technical guide provides a comprehensive overview of 68Ga-NOTA-AE105, its mechanism of action, and its application as an imaging biomarker for assessing the aggressive phenotype of various cancers.

Core Concept: Targeting the Urokinase Plasminogen Activator Receptor (uPAR)

This compound is a peptide-based component of a radioligand designed for Positron Emission Tomography (PET) imaging.[1][2][3] The "AE105" component is a high-affinity peptide antagonist that specifically targets the urokinase-type plasminogen activator receptor (uPAR).[4][5] uPAR is a key protein involved in the degradation of the extracellular matrix, a process crucial for cancer invasion and metastasis. The overexpression of uPAR is a well-established biomarker for aggressiveness in a wide range of solid tumors, including breast, prostate, bladder, and glioblastoma.

The radioligand, 68Ga-NOTA-AE105, combines the uPAR-targeting AE105 peptide with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator that securely holds the positron-emitting radionuclide Gallium-68 (68Ga). When introduced into the body, 68Ga-NOTA-AE105 circulates and binds to uPAR-expressing cancer cells. The emitted positrons from 68Ga are then detected by a PET scanner, allowing for the non-invasive visualization and quantification of uPAR expression in tumors.

Quantitative Data from Clinical and Preclinical Studies

The clinical utility and safety of 68Ga-NOTA-AE105 have been evaluated in several studies. The following tables summarize key quantitative data from these investigations.

Table 1: Dosimetry and Radiation Burden of 68Ga-NOTA-AE105

| Parameter | Value |

| Effective Dose | 0.015 mSv/MBq |

| Clinical Target Dose | 200 MBq |

| Resulting Radiation Burden | 3 mSv |

Table 2: Biodistribution of 68Ga-NOTA-AE105 in a First-in-Human Study

| Organ | Standardized Uptake Value (SUV) |

| Liver | Low accumulation |

| Urinary Tract | Primary route of excretion |

| Other Tissues | Low non-specific uptake |

Table 3: Tumor Uptake of 68Ga-NOTA-AE105 in Preclinical Glioblastoma Models

| Radioligand | Tumor Uptake (%ID/g) | Background Brain Uptake (%ID/g) | Tumor-to-Background Ratio |

| 68Ga-NOTA-AE105 | 0.4 ± 0.1 | 0.05 ± 0.01 | 7.6 ± 2.1 |

| 64Cu-NOTA-AE105 | 1.2 ± 0.4 | 0.11 ± 0.02 | 10.6 ± 2.3 |

| 18F-FET | 3.5 ± 0.8 | 1.9 ± 0.1 | 1.8 ± 0.3 |

Table 4: Clinical Trial Information for 68Ga-NOTA-AE105

| Clinical Trial Identifier | NCT02437539 |

| Title | Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography |

| Patient Population | Diagnosed with cancer of the prostate, breast, or urinary bladder |

| Age Range | 18 to 80 years |

| Number of Patients | 10 |

| Primary Endpoints | Safety, biodistribution, and dosimetry of 68Ga-NOTA-AE105 |

Experimental Protocols

Protocol 1: Synthesis of 68Ga-NOTA-AE105

While the detailed proprietary synthesis methods are not fully disclosed in the public literature, the general principle involves a straightforward radiolabeling process.

-

Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using a suitable solvent.

-

Chelation: The eluted 68Ga is then incubated with the this compound precursor under specific pH and temperature conditions to facilitate the formation of the stable 68Ga-NOTA-AE105 complex.

-

Quality Control: The final product undergoes quality control measures, including determination of radiochemical purity, to ensure it meets the standards for clinical use. A radiochemical purity of over 97% has been reported.

Protocol 2: First-in-Human Phase I Clinical Trial for uPAR PET Imaging

This protocol outlines the key steps of the initial clinical evaluation of 68Ga-NOTA-AE105.

-

Patient Recruitment: Ten patients with a diagnosis of prostate cancer (n=6), breast cancer (n=2), or urinary bladder cancer (n=2) were enrolled.

-

Radioligand Administration: A single intravenous dose of 68Ga-NOTA-AE105 was administered to each patient. The mean administered activity was 154 ± 59 MBq, with a range of 48–208 MBq.

-

PET/CT Imaging: Serial whole-body PET/CT scans were performed at 10 minutes, 1 hour, and 2 hours post-injection to assess the biodistribution and radiation dosimetry.

-

Safety Monitoring: Patient safety was assessed through the measurement of vital signs at regular intervals during the imaging sessions and through laboratory blood screening tests performed before and after the injection.

-

Image Analysis: PET images were visually analyzed for tumor uptake of 68Ga-NOTA-AE105. Standardized Uptake Values (SUVs) were obtained from tumor lesions by manually drawing volumes of interest in the malignant tissue.

-

In Vivo Stability: In a subgroup of patients, the in vivo stability of 68Ga-NOTA-AE105 was determined from collected blood and urine samples.

Visualizations

Signaling and Targeting Pathway

Caption: Mechanism of 68Ga-NOTA-AE105 targeting of uPAR for PET imaging of tumor aggressiveness.

Experimental Workflow: First-in-Human Clinical Trial

Caption: Workflow of the first-in-human clinical trial of 68Ga-NOTA-AE105.

Conclusion and Future Directions

68Ga-NOTA-AE105 is a promising radioligand for the non-invasive imaging of uPAR expression, a key biomarker of tumor aggressiveness. The first-in-human clinical trial has demonstrated its safety and potential for detecting primary tumors and metastases in various cancers, including breast, prostate, and bladder cancer. The favorable biodistribution, with low non-specific uptake and rapid clearance, results in high-contrast images that can aid in tumor delineation.

Future research will likely focus on larger, phase II and III clinical trials to further validate the diagnostic and prognostic value of uPAR PET imaging across a broader range of malignancies. The ability to quantify uPAR expression could enable better risk stratification of patients, aid in the selection of targeted therapies, and provide a means to monitor treatment response. The development of uPAR-targeted theranostics, combining diagnostic imaging with targeted radionuclide therapy, represents an exciting future direction in personalized oncology.

References

- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography [ctv.veeva.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

molecular imaging of uPAR expression with radiolabeled peptides

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction: uPAR as a Target for Molecular Imaging

The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a critical role in the regulation of extracellular proteolysis by binding its ligand, the urokinase-type plasminogen activator (uPA).[1] This interaction initiates a proteolytic cascade that is central to tissue remodeling processes. Beyond its enzymatic function, uPAR also collaborates with various transmembrane receptors, such as integrins and growth factor receptors, to activate intracellular signaling pathways that drive cell motility, invasion, proliferation, and survival.[1][2]

In healthy tissues, uPAR expression is generally low or absent.[3] However, it is significantly overexpressed in a wide variety of human cancers, including breast, prostate, bladder, and glioblastoma.[1] This elevated expression is strongly correlated with cancer invasion, metastasis, and poor patient prognosis, making uPAR an attractive biomarker and a prime target for non-invasive molecular imaging and targeted radionuclide therapy.

Radiolabeled peptides that bind to uPAR with high affinity and specificity have emerged as powerful tools for the in vivo visualization and quantification of uPAR expression using nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging agents can aid in cancer diagnosis, patient stratification for uPAR-targeted therapies, and monitoring treatment response.

The uPAR Signaling Network

uPAR lacks an intracellular domain and thus relies on interactions with co-receptors to transduce signals. Upon binding uPA, uPAR can interact with integrins (e.g., α5β1), G-protein-coupled receptors (GPCRs), and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This clustering activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Src, and Ras-MAPK pathways, which ultimately promote gene expression associated with cell proliferation, migration, and invasion.

Caption: uPAR signaling cascade and its interaction with transmembrane partners.

Radiolabeled Peptides for uPAR Imaging

Peptide-based radiopharmaceuticals are advantageous due to their small size, rapid clearance from non-target tissues, and high binding affinity. The most extensively studied peptide for uPAR imaging is AE105, a 9-mer peptide antagonist (D-Cha-F-s-r-Y-L-W-S) derived from a phage display library, which binds to human uPAR with high affinity.

For imaging purposes, AE105 is conjugated to a chelator, which firmly holds a radionuclide.

-

Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly used macrocyclic chelators.

-

Radionuclides:

-

Copper-64 (⁶⁴Cu): A positron emitter with a relatively long half-life (12.7 hours), suitable for imaging at later time points.

-

Gallium-68 (⁶⁸Ga): A positron emitter with a short half-life (68 minutes), available from a ⁶⁸Ge/⁶⁸Ga generator, making it independent of an on-site cyclotron.

-

Lutetium-177 (¹⁷⁷Lu): A beta and gamma emitter used for targeted radionuclide therapy (theranostics) and SPECT imaging.

-

Quantitative Data on uPAR-Targeting Radiotracers

The following tables summarize key quantitative data for various uPAR-targeted radiolabeled peptides from preclinical and clinical studies.

Table 1: Binding Affinities of uPAR-Targeting Radiotracers

| Radiotracer | Peptide Base | Chelator | Radionuclide | Binding Affinity (K D or IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|---|---|

| ⁶⁴Cu-DOTA-AE105 | AE105 | DOTA | ⁶⁴Cu | K D: ~0.4 nM (for AE105) | U87MG | |

| ⁶⁸Ga-DOTA-AE105 | AE105 | DOTA | ⁶⁸Ga | IC₅₀: ~5 nM | U87MG | |

| ⁶⁸Ga-NOTA-AE105 | AE105 | NOTA | ⁶⁸Ga | Not Reported | - | |

| ¹⁷⁷Lu-DOTA-AE105 | AE105 | DOTA | ¹⁷⁷Lu | K D: 20 ± 1 nM | HEK-uPAR | |

| ¹⁷⁷Lu-uPAR-05 | AE105 derivative | DOTA | ¹⁷⁷Lu | K D: 10 ± 5 nM | HEK-uPAR |

| ¹⁷⁷Lu-uPAR-11 | AE105 derivative | DOTA | ¹⁷⁷Lu | K D: 31-42 nM | HEK-uPAR | |

Table 2: Preclinical In Vivo Tumor Uptake of uPAR Radiotracers

| Radiotracer | Xenograft Model | Tumor Uptake (%ID/g ± SD) | Time Post-Injection (p.i.) | Reference |

|---|---|---|---|---|

| ⁶⁴Cu-DOTA-AE105 | U87MG (glioblastoma) | 10.8 ± 1.5 | 4.5 h | |

| ⁶⁴Cu-DOTA-AE105 | U87MG (glioblastoma) | 5.9 ± 0.7 | 4.5 h | |

| ⁶⁴Cu-DOTA-AE105 | HT-29 (colon) | 4.2 ± 0.8 | 4.5 h | |

| ⁶⁴Cu-DOTA-AE105 | MDA-MB-435 (uPAR-neg) | 1.2 ± 0.6 | 4.5 h | |

| ⁶⁸Ga-NODAGA-AE105 | U87MG (glioblastoma) | 2.1 ± 0.2 | 0.5 h | |

| ⁶⁸Ga-DOTA-AE105 | U87MG (glioblastoma) | 1.1 ± 0.1 | 1 h |

| ¹⁷⁷Lu-uPAR-11 | HEK-uPAR | ~16 | 4 h | |

Table 3: Clinical Biodistribution and Dosimetry of ⁶⁸Ga-NOTA-AE105 in Humans

| Parameter | Value | Unit | Notes | Reference |

|---|---|---|---|---|

| Administered Activity | 154 ± 59 (range 48-208) | MBq | Single intravenous dose in 10 patients | |

| Effective Dose | 0.015 | mSv/MBq | Results in ~3 mSv for a 200 MBq dose | |

| Clearance Route | Renal | - | Fast clearance from blood and tissues | |

| Highest Organ Dose | Kidneys, Bladder Wall | mGy/MBq | Due to urinary excretion | |

| Safety | No adverse events | - | Well-tolerated in all patients |

| Tumor Uptake | Visible | SUV | Accumulation in primary tumors and metastases | |

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments involved in developing and evaluating uPAR-targeted radiolabeled peptides.

Caption: General workflow for the development of uPAR-targeted radiotracers.

Protocol 1: Synthesis of DOTA-AE105 Peptide

This protocol describes the general steps for solid-phase peptide synthesis (SPPS) of the AE105 peptide and its conjugation to the DOTA chelator.

-

Peptide Synthesis:

-

The linear peptide AE105 (D-Cha-F-s-r-Y-L-W-S) is synthesized on a solid-phase resin (e.g., Rink Amide resin) using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino acids are coupled sequentially to the growing peptide chain.

-

After the final amino acid is coupled, the N-terminal Fmoc protecting group is removed.

-

-

DOTA Conjugation:

-

The DOTA chelator (e.g., DOTA-NHS ester) is dissolved in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).

-

This solution is added to the resin-bound peptide, and the mixture is agitated for several hours at room temperature to allow the DOTA to conjugate to the N-terminal α-amino group of the peptide.

-

-

Cleavage and Deprotection:

-

The DOTA-peptide conjugate is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously.

-

This is achieved by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.

-

-

Purification and Characterization:

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.

-

The DOTA-AE105 conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.

-

Protocol 2: Radiolabeling of DOTA-AE105 with ⁶⁴Cu or ⁶⁸Ga

This protocol outlines the procedure for radiolabeling the DOTA-conjugated peptide.

-

Reagent Preparation:

-

Prepare a stock solution of DOTA-AE105 in metal-free water.

-

Prepare a reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5-8).

-

Obtain the radionuclide: ⁶⁴CuCl₂ in HCl solution or ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in HCl.

-

-

Labeling Reaction:

-

In a sterile, metal-free microcentrifuge tube, combine the DOTA-AE105 peptide solution (typically 1-2 nmol) with the reaction buffer.

-

Add the radionuclide (e.g., ~150 MBq of ⁶⁴Cu or ⁶⁸Ga) to the peptide-buffer mixture.

-

The final reaction volume should be kept small (e.g., 100-200 µL).

-

Incubate the reaction mixture at an elevated temperature. For ⁶⁴Cu, incubate at 70-95°C for 30-60 minutes. For ⁶⁸Ga, incubation at 95°C for 5-10 minutes is usually sufficient.

-

-

Purification (if necessary):

-

After incubation, the reaction mixture can be purified to remove any unlabeled radionuclide. This is typically done using a C18 Sep-Pak light cartridge.

-

The cartridge is pre-conditioned with ethanol and then water. The reaction mixture is loaded, and the cartridge is washed with water to remove unbound metal.

-

The final radiolabeled peptide is eluted with an ethanol/water mixture and then formulated in sterile saline for injection.

-

-

Quality Control:

-

The radiochemical purity (RCP) of the final product is determined using radio-TLC or radio-HPLC. A successful labeling should yield an RCP >95%.

-

Protocol 3: In Vitro Cell Uptake and Internalization Assay

This assay measures the specific uptake and internalization of the radiolabeled peptide into uPAR-expressing cancer cells.

-

Cell Culture:

-

Culture uPAR-positive cells (e.g., U87MG glioblastoma) and uPAR-negative control cells (e.g., MDA-MB-435) in appropriate media until they reach 70-90% confluence.

-

Seed the cells into 24-well plates at a density of 100,000 to 200,000 cells per well and allow them to attach overnight.

-

-

Uptake Assay:

-

On the day of the experiment, wash the cells with binding buffer (e.g., serum-free media or PBS with 1% BSA).

-

Add the radiolabeled peptide (~0.1-0.5 nM) to each well.

-

For blocking (to determine non-specific binding), add a large excess (e.g., 1 µM) of non-radiolabeled AE105 to a parallel set of wells 15 minutes prior to adding the radiotracer.

-

Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

-

Internalization Assay:

-

To differentiate between membrane-bound and internalized radioactivity, stop the incubation by placing the plate on ice and washing the cells with ice-cold PBS.

-

Treat one set of wells with an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice. This step strips the surface-bound radioligand. The radioactivity remaining in the cells represents the internalized fraction.

-

The other set of wells is not treated with acid and represents total cell-associated radioactivity.

-

-

Measurement and Analysis:

-

Lyse all cells with a lysis buffer (e.g., 1 M NaOH).

-

Collect the lysate from each well and measure the radioactivity using a gamma counter.

-

Calculate the percentage of uptake relative to the total added radioactivity and normalize to the cell number or protein concentration. Specific uptake is calculated by subtracting the non-specific (blocked) uptake from the total uptake.

-

Protocol 4: In Vivo Biodistribution Studies

This protocol determines the distribution of the radiotracer in a tumor-bearing animal model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously inoculate the mice with uPAR-positive tumor cells (e.g., 5-10 million U87MG cells) on the shoulder or flank.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Radiotracer Injection:

-

Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq in 100 µL of saline) to each mouse via tail vein injection.

-

-

Tissue Harvesting:

-

At predetermined time points (e.g., 1, 4.5, and 22 hours post-injection), euthanize groups of mice (n=4-5 per group).

-

Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

-

Blot the tissues dry and weigh them.

-

-

Radioactivity Measurement and Data Analysis:

-

Measure the radioactivity in each tissue sample using a gamma counter, along with standards prepared from the injected dose.

-

Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

-

Calculate tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.

-

Conclusion and Future Directions

Molecular imaging with radiolabeled peptides, particularly derivatives of AE105, has proven to be a highly specific and effective method for visualizing uPAR expression in vivo. Preclinical studies have consistently demonstrated high tumor uptake and good tumor-to-background ratios. First-in-human clinical trials with ⁶⁴Cu-DOTA-AE105 and ⁶⁸Ga-NOTA-AE105 have confirmed the safety and feasibility of this approach in cancer patients, successfully identifying primary tumors and metastases.

The future of uPAR-targeted agents is moving towards a "theranostic" paradigm, where imaging and therapy are combined. By replacing the imaging radionuclide with a therapeutic one, such as ¹⁷⁷Lu or an alpha-emitter like Actinium-225, these peptides can be used for Peptide Receptor Radionuclide Therapy (PRRT). uPAR-PET imaging would first be used to identify patients whose tumors express high levels of uPAR, making them ideal candidates for uPAR-targeted PRRT. This personalized medicine approach holds great promise for improving outcomes for patients with aggressive, metastatic cancers.

References

- 1. Urokinase Plasminogen Activator Receptor (uPAR) Targeted Nuclear Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular imaging of the urokinase plasminogen activator receptor: opportunities beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Translational Potential of uPAR-Targeted PET Imaging

Executive Summary: The urokinase-type plasminogen activator receptor (uPAR) has emerged as a compelling target in oncology due to its significant overexpression in a multitude of solid tumors compared to its minimal presence in healthy tissues.[1][2] This differential expression, coupled with its strong correlation with cancer aggressiveness, invasion, and poor prognosis, makes uPAR an ideal biomarker for non-invasive imaging.[3][4][5] Positron Emission Tomography (PET) utilizing radiolabeled ligands targeting uPAR offers a powerful tool for in-vivo quantification of uPAR expression. This technical guide provides an in-depth overview of the translational potential of uPAR-targeted PET imaging, covering the underlying signaling pathways, the development of specific radiopharmaceuticals, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The guide highlights the role of uPAR-PET in diagnosis, risk stratification, and as a cornerstone of theranostic strategies, paving the way for personalized cancer medicine.

Introduction: uPAR as a Prime Target for Cancer Imaging

The urokinase plasminogen activator (uPA) system, comprising uPA, its receptor uPAR, and inhibitors, plays a pivotal role in extracellular matrix (ECM) degradation, a critical step in cancer invasion and metastasis.

1.1. The uPA/uPAR System in Cancer Progression Under normal physiological conditions, uPAR expression is low and transient, primarily associated with processes like wound healing and inflammation. In contrast, uPAR is highly expressed in nearly all types of human cancer, including breast, prostate, bladder, lung, colorectal, and glioblastoma. This overexpression is not limited to cancer cells but is also found on tumor-associated stromal cells, such as macrophages and fibroblasts, within the tumor microenvironment. This broad expression within the tumor landscape provides a comprehensive target. High uPAR levels are consistently linked with increased tumor aggressiveness, metastasis, and poor patient prognosis, establishing it as a robust biomarker.

1.2. Rationale for Targeting uPAR with PET The sparse expression of uPAR in healthy, quiescent tissues provides an excellent foundation for high-contrast molecular imaging. PET imaging can non-invasively visualize and quantify uPAR expression throughout the body, offering significant advantages over invasive biopsies. This capability holds the promise of improving diagnosis, staging, and individual risk stratification for cancer patients. Furthermore, because uPAR expression is a marker of an aggressive phenotype, uPAR-PET can provide crucial prognostic information that may guide treatment decisions.

The uPAR Signaling Axis

uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein, meaning it lacks a transmembrane and intracellular domain. To transduce signals, it forms functional complexes with various transmembrane partners, including integrins, G-protein-coupled receptors (GPCRs), and growth factor receptors like the epidermal growth factor receptor (EGFR).

2.1. Mechanism of Action and Downstream Pathways Binding of its primary ligand, uPA, to uPAR initiates a cascade of events. The uPAR-integrin interaction is central to its signaling function, leading to the activation of key intracellular kinases such as Focal Adhesion Kinase (FAK) and Src-family kinases. This activation triggers multiple downstream signaling pathways critical for cancer progression, including:

-

Ras-MAPK/ERK Pathway: Promotes cell proliferation and survival.

-

PI3K/Akt Pathway: A major regulator of cell survival, growth, and proliferation.

-

Jak-STAT Pathway: Involved in cell proliferation and differentiation.

These pathways collectively regulate a host of cellular processes including proliferation, survival, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT).

2.2. Visualization of uPAR Signaling The intricate network of uPAR-mediated signaling is depicted below.

uPAR-Targeted PET Radiopharmaceuticals

The development of specific, high-affinity ligands has been crucial for the clinical translation of uPAR-PET. Most successful tracers are based on a small 9-mer peptide antagonist, AE105.

-

64Cu-DOTA-AE105: This was the first uPAR-targeted peptide-based tracer to be evaluated in humans. It demonstrated safety and high uptake in primary tumors and metastases in patients with breast, prostate, and bladder cancer. While effective, the cyclotron-produced 64Cu (t1/2 = 12.7 h) has logistical limitations for widespread clinical use.

-

68Ga-NOTA-AE105: To improve clinical accessibility, a 68Ga-labeled version was developed. 68Ga (t1/2 = 68 min) is conveniently produced from a 68Ge/68Ga generator. This tracer also showed a favorable safety profile and dosimetry, with clear tumor visualization.

-

89Zr-Df-ATN-291: Representing a different approach, this agent is an antibody-based PET tracer targeting uPA, the ligand for uPAR. The longer half-life of 89Zr (t1/2 = 78.4 h) is well-suited to the slower pharmacokinetics of antibodies, allowing for imaging at later time points and potentially higher tumor-to-background ratios.

-

Next-Generation Probes: Research is ongoing to further optimize tracers. For instance, using alternative chelators like cross-bridged TE2A (e.g., 64Cu-CB-TE2A-AE105) has been shown to increase the in-vivo stability of the 64Cu complex and reduce non-specific liver uptake compared to DOTA.

Quantitative Data and Clinical Evidence

Quantitative analysis is a core strength of PET imaging, enabling objective assessment of tracer uptake.

4.1. Dosimetry and Safety Profile First-in-human studies for both 64Cu-DOTA-AE105 and 68Ga-NOTA-AE105 found no adverse or clinically detectable side effects. The radiotracers exhibit good in-vivo stability and are cleared rapidly from tissues, primarily via renal excretion. The radiation burden is comparable to or lower than other commonly used PET scans like 18F-FDG PET.

Table 1: Radiation Dosimetry of Key uPAR PET Tracers

| Radiotracer | Effective Dose (mSv/MBq) | Typical Radiation Burden (mSv) for a 200 MBq Injection | Reference |

|---|---|---|---|

| 64Cu-DOTA-AE105 | 0.0276 | 5.5 | |

| 68Ga-NOTA-AE105 | 0.015 | 3.0 - 3.1 |

| For Comparison: 18F-FDG | ~0.019 | ~5.7 (for 300 MBq) | |

4.2. Preclinical Validation Preclinical studies using xenograft models were essential to validate the specificity of these tracers. A key finding was the strong, significant correlation between the tumor uptake of 64Cu-DOTA-AE105 (%ID/g) and the actual uPAR expression level measured by ELISA (R² = 0.73; P < 0.0001). This confirmed that the PET signal is a reliable surrogate for in-vivo uPAR expression.

Table 2: Summary of Preclinical Quantitative Data for uPAR Tracers in U87MG Xenografts

| Radiotracer | Tumor Uptake (%ID/g) at 1h p.i. | Tumor-to-Muscle Ratio | Reference |

|---|---|---|---|

| 64Cu-DOTA-AE105 | 4.8 ± 0.7 | Not Reported | |

| 64Cu-CB-TE2A-AE105 | 3.5 ± 0.8 | Not Reported |

| 89Zr-Df-ATN-291 | Not Reported (late imaging) | 45.2 ± 9.0 (at 120h p.i.) | |

4.3. Clinical Trial Findings Clinical trials have demonstrated the potential of uPAR-PET across several cancers:

-

Prostate Cancer: A phase II trial using 68Ga-NOTA-AE105 PET/MRI found a significant positive correlation between the tumor's maximum standardized uptake value (SUVmax) and the Gleason Score (GS) from biopsies (correlation coefficient = 0.55, P=0.003). This suggests uPAR-PET could non-invasively assess tumor aggressiveness, potentially reducing the need for repeat biopsies in patients under active surveillance.

-

Neuroendocrine Neoplasms (NENs): In a phase II trial, 68Ga-NOTA-AE105 PET detected uPAR-positive lesions in 68% of all NEN patients and 75% of those with high-grade tumors. Importantly, high uPAR expression was associated with worse progression-free and overall survival, highlighting its prognostic power.

-

Glioblastoma: Translational studies have shown high uPAR expression in patient tumors, which correlates with decreased survival. Preclinical PET in orthotopic glioblastoma models showed significantly higher tumor-to-background ratios for uPAR tracers compared to 18F-FET, a common tracer for brain tumors.

Table 3: Summary of Key Clinical Trial Results for uPAR PET

| Cancer Type | Radiotracer | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Prostate, Breast, Bladder | 64Cu-DOTA-AE105 | High uptake in primary tumors and lymph node metastases. | Proof-of-concept for imaging uPAR in multiple cancers. | |

| Prostate Cancer | 68Ga-NOTA-AE105 | SUVmax correlates with Gleason Score. | Non-invasive assessment of tumor aggressiveness. |

| Neuroendocrine Neoplasms | 68Ga-NOTA-AE105 | uPAR expression detected in majority of patients; high expression correlates with poor survival. | Prognostication and potential for patient stratification. | |

Experimental Protocols

Standardized protocols are essential for reproducible and reliable results in both the production of the radiotracer and its clinical application.

5.1. General Radiopharmaceutical Synthesis (Radiolabeling) The synthesis of a uPAR-targeted radiopharmaceutical is a multi-step process.

-

Conjugation: The targeting peptide (e.g., AE105) is chemically conjugated to a bifunctional chelator (e.g., DOTA or NOTA).

-

Radiolabeling: The purified peptide-chelator conjugate is incubated with the radionuclide (e.g., 64CuCl2 or eluate from a 68Ge/68Ga generator) in a buffer at a specific pH and temperature to facilitate the chelation reaction.

-

Purification: The final product is purified, typically using solid-phase extraction (SPE) cartridges, to remove unchelated radionuclide and other impurities.

-

Quality Control: The final product undergoes quality control tests to determine radiochemical purity, specific activity, and sterility before it can be administered to a patient.

5.2. Clinical uPAR PET/CT Imaging Protocol The following workflow is representative of a clinical uPAR-PET scan.

Translational Potential and Future Directions

The journey of uPAR-PET from bench to bedside is rapidly advancing, with several key applications defining its translational potential.

6.1. Non-invasive Prognostication and Patient Stratification As demonstrated in NENs and prostate cancer, uPAR-PET provides a non-invasive method to quantify a biomarker of tumor aggressiveness. This could be used to stratify patients at diagnosis into different risk categories, helping to tailor the intensity and type of treatment. For example, a patient with a low uPAR-PET signal might be a candidate for active surveillance, whereas a high signal may warrant more aggressive therapy.

6.2. Theranostics: The "See It, Treat It" Paradigm Perhaps the most exciting application is in theranostics. The same uPAR-targeting molecule (e.g., AE105) used for diagnostic PET imaging with 68Ga can be labeled with a therapeutic radionuclide (e.g., Lutetium-177 or Actinium-225) to create a targeted radiopharmaceutical therapy (RPT). The uPAR-PET scan acts as a predictive biomarker, confirming that the patient's tumors express the target and are likely to respond to the uPAR-targeted therapy. This approach ensures that only patients who are likely to benefit receive the treatment, embodying the principles of personalized medicine.

6.3. Visualization of Translational Applications

6.4. Challenges and Future Outlook While promising, the field must still address several challenges. Larger, multi-center prospective trials are needed to validate the clinical utility of uPAR-PET for specific indications and to establish definitive uptake thresholds. Further research into optimizing radiotracers to enhance tumor-to-background ratios and simplify production will also be crucial. The future of uPAR-PET is intrinsically linked to the development of uPAR-targeted therapies, where it will serve as the essential companion diagnostic.

Conclusion

uPAR-targeted PET imaging represents a significant advancement in molecular imaging. Grounded in the strong biological rationale of uPAR's role in cancer, a suite of robust PET radiopharmaceuticals has been developed and successfully translated into the clinic. These agents have demonstrated safety and the ability to non-invasively quantify uPAR expression, providing valuable diagnostic and prognostic information. The ultimate potential of uPAR-PET lies in its central role in a theranostic paradigm, guiding the use of targeted radionuclide therapies. As clinical validation continues, uPAR-PET is poised to become a key tool in the personalized management of cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. thno.org [thno.org]

- 3. First-in-human uPAR PET: Imaging of Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Dosimetry of ⁶⁸Ga-NOTA-AE105 in First-in-Human Trials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and dosimetry of ⁶⁸Ga-NOTA-AE105, a novel radioligand for imaging the urokinase plasminogen activator receptor (uPAR), as determined in its first-in-human clinical trials. This document synthesizes publicly available data on experimental protocols, safety outcomes, and radiation dosimetry, presented in a format intended for researchers, scientists, and drug development professionals.

Executive Summary

The first-in-human Phase I clinical trial of ⁶⁸Ga-NOTA-AE105 demonstrated a favorable safety profile with no adverse events or clinically detectable pharmacological effects observed in patients. The radiotracer exhibited good in vivo stability and cleared rapidly from the body, primarily through renal excretion.[1][2][3][4][5] Dosimetry analysis revealed an effective dose of 0.015 mSv/MBq, resulting in a total radiation burden of approximately 3.0 mSv for a standard 200 MBq dose. These findings indicate that ⁶⁸Ga-NOTA-AE105 is a safe and promising agent for the non-invasive imaging of uPAR expression in cancer patients.

Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human trial of ⁶⁸Ga-NOTA-AE105.

Patient Demographics and Dosing Information

A detailed breakdown of patient demographics from the primary first-in-human trial is not publicly available. The trial included ten patients with a mix of cancer types.

| Parameter | Value | Reference |

| Number of Patients | 10 | |

| Cancer Types | 6 Prostate Cancer, 2 Breast Cancer, 2 Urinary Bladder Cancer | |

| Administered Activity (Mean ± SD) | 154 ± 59 MBq | |

| Administered Activity (Range) | 48 - 208 MBq |

Radiation Dosimetry

A detailed table of absorbed doses for individual organs from the first-in-human trial of ⁶⁸Ga-NOTA-AE105 is not provided in the primary publication or its supplementary materials. The study reported the overall effective dose.

| Dosimetry Parameter | Value | Reference |

| Effective Dose | 0.015 mSv/MBq | |

| Total Radiation Burden (for 200 MBq dose) | 3.0 mSv |

Experimental Protocols

This section details the methodologies employed in the first-in-human trial of ⁶⁸Ga-NOTA-AE105.

Radiotracer Synthesis

The synthesis of ⁶⁸Ga-NOTA-AE105 for the clinical trial was performed as previously described in the literature. The following is a summary of the likely protocol based on a referenced preclinical study.

Workflow for ⁶⁸Ga-NOTA-AE105 Synthesis

Caption: A simplified workflow for the synthesis of ⁶⁸Ga-NOTA-AE105.

Detailed Steps:

-

⁶⁸Ga Elution: ⁶⁸GaCl₃ was eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

Fractionation: The eluate was fractionated to obtain the fraction with the highest ⁶⁸Ga activity concentration.

-

Labeling: The ⁶⁸GaCl₃ fraction was added to a vial containing the this compound precursor. The reaction was performed at room temperature.

-

Quality Control: The final product was tested for radiochemical purity.

Safety Assessment

The safety of ⁶⁸Ga-NOTA-AE105 was evaluated through monitoring of vital signs and laboratory blood tests.

-

Vital Signs: Monitored at regular intervals during the imaging sessions.

-

Blood Screening: Laboratory blood tests were performed before and after the injection of the radiotracer. The specific blood parameters measured were not detailed in the primary publication. Standard practice for Phase I radiopharmaceutical trials includes complete blood count (CBC), comprehensive metabolic panel (CMP), and coagulation tests.

Imaging Protocol

Patients underwent serial PET/CT scans to assess the biodistribution and dosimetry of ⁶⁸Ga-NOTA-AE105.

-

Imaging System: Integrated PET/CT scanner.

-

Scan Timing: Whole-body PET/CT scans were acquired at 10 minutes, 1 hour, and 2 hours post-injection.

-

Image Acquisition and Reconstruction: Specific acquisition and reconstruction parameters were not detailed in the first-in-human study. A subsequent Phase II trial using the same tracer reported the following representative parameters:

-

Reconstruction Algorithm: 3D ordered-subset expectation-maximization (OSEM).

-

Iterations and Subsets: 2 iterations, 21 subsets.

-

Filter: 2-mm Gaussian filter.

-

Dosimetry Calculation

The radiation dosimetry was calculated based on the biodistribution data from the serial PET/CT scans. While the specific software was not named in the primary publication, OLINDA/EXM is a standard tool for such calculations.

Workflow for Dosimetry Calculation

Caption: A generalized workflow for calculating radiation dosimetry from PET imaging data.

Methodology:

-

Region of Interest (ROI) Analysis: ROIs were drawn on source organs in the serial PET/CT images to determine the activity concentration at each time point.

-

Time-Activity Curve (TAC) Generation: TACs were generated for each source organ to model the uptake and clearance of the radiotracer over time.

-

Residence Time Calculation: The integral of the TAC for each organ was calculated to determine the total number of disintegrations (residence time).

-

Dosimetry Calculation: The residence times were input into dosimetry software, which uses standard human phantom models to calculate the absorbed dose to each target organ and the total effective dose.